(1-(3,5-Difluorobenzyl)pyrrolidin-3-yl)methanol
Overview
Description
(1-(3,5-Difluorobenzyl)pyrrolidin-3-yl)methanol: is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 3,5-difluorobenzyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3,5-Difluorobenzyl)pyrrolidin-3-yl)methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 1,4-diaminobutane.
Introduction of the 3,5-Difluorobenzyl Group: The 3,5-difluorobenzyl group can be introduced via a nucleophilic substitution reaction using 3,5-difluorobenzyl chloride and the pyrrolidine ring.
Addition of the Methanol Group: The final step involves the addition of a methanol group to the pyrrolidine ring, which can be achieved through a reduction reaction using a suitable reducing agent, such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (1-(3,5-Difluorobenzyl)pyrrolidin-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
Organic Synthesis: (1-(3,5-Difluorobenzyl)pyrrolidin-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of specific enzymes involved in metabolic pathways.
Medicine
Drug Development: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry
Material Science: The compound is explored for its use in the development of new materials with unique properties, such as enhanced durability or specific chemical reactivity.
Mechanism of Action
The mechanism of action of (1-(3,5-Difluorobenzyl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the metabolic pathway it regulates. In the context of drug development, this inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- (1-(2,5-Difluorobenzyl)pyrrolidin-3-yl)methanol
- (1-(4-Fluorobenzyl)pyrrolidin-3-yl)methanol
- (1-(3,4-Difluorobenzyl)pyrrolidin-3-yl)methanol
Uniqueness
(1-(3,5-Difluorobenzyl)pyrrolidin-3-yl)methanol is unique due to the specific positioning of the fluorine atoms on the benzyl group, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[1-[(3,5-difluorophenyl)methyl]pyrrolidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-11-3-10(4-12(14)5-11)7-15-2-1-9(6-15)8-16/h3-5,9,16H,1-2,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDVMCOOFJVONF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC2=CC(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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